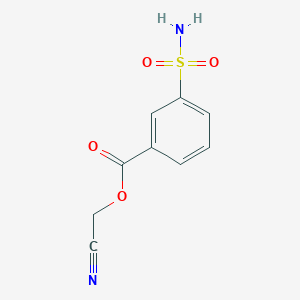

Cyanomethyl 3-sulfamoylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves various catalytic and organocatalytic reactions. For instance, an asymmetric synthesis of spirocyclic isobenzofuranones was achieved through a sulfa-Michael desymmetrisation reaction catalyzed by a cinchona-derived squaramide . Additionally, 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives were synthesized from 3-(bromomethyl)-1,2-benzisoxazole through a sequence of reactions including sodium bisulfite treatment, chlorination, and amination . Furthermore, 3-acyl-2-aminobenzofuran derivatives were obtained from 2-(cyanomethyl)phenyl esters using a palladium-catalyzed cycloisomerisation .

Molecular Structure Analysis

The molecular structure of cyanomethyl 3-sulfamoylbenzoate would likely resemble the structures of the compounds discussed in the papers, which include various benzofuran and benzisoxazole derivatives. These structures are characterized by the presence of aromatic systems fused with heterocyclic rings and functional groups such as sulfamoyl and cyanomethyl moieties .

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes cycloaddition reactions, as seen in the synthesis of 1,2,5-thiadiazole 1,1-dioxide derivatives from the reaction of N-substituted sulfamides with cyanogen . Additionally, radical cyclization and rearrangement reactions were utilized to synthesize sulfonyl-bridged dihydrobenzofuran and coumarin derivatives . These reactions highlight the potential reactivity of this compound in forming heterocyclic structures and engaging in addition reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, the properties of related compounds can be inferred. For example, the introduction of a sulfamoyl group was found to decrease the anticonvulsant activity of benzisoxazole derivatives . The presence of cyanomethyl and sulfamoyl groups would likely influence the solubility, acidity, and potential biological activity of the compound. The synthesis of dibenzo[e,g]isoindol-1-ones involved tetramic acid sulfonates, indicating that sulfonate groups can play a role in the synthesis of complex heterocyclic structures .

Scientific Research Applications

Synthesis and Antimicrobial Properties

Cyanomethyl 3-sulfamoylbenzoate serves as a precursor for synthesizing a wide array of heterocyclic compounds that exhibit significant antimicrobial activities. For instance, Darwish et al. (2014) conducted a study aiming at the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents. Their research highlighted the versatility of N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide as a starting material for synthesizing derivatives with potential antimicrobial applications, including thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives. These synthesized compounds were evaluated for both their in vitro antibacterial and antifungal activities, showing promising results (E. Darwish, A. M. Abdel Fattah, F. Attaby, & Oqba N. Al-Shayea, 2014).

Advanced Material Synthesis

This compound and its derivatives have also been explored for their potential in creating advanced materials. Murai et al. (2009) developed a method for synthesizing 3-acyl-2-aminobenzofuran derivatives via the cycloisomerization of 2-(cyanomethyl)phenyl esters. These derivatives are valuable as building blocks for the synthesis of benzofuran fused heterocycles, suggesting applications in material science and organic synthesis (Masahito Murai, K. Miki, & K. Ohe, 2009).

Environmental Applications

In the context of environmental science, research has been directed towards the photocatalytic degradation of pollutants using derivatives of this compound. Mafa et al. (2019) reported the fabrication of a robust photoanode made from a p-n heterojunction of BiOI and g-C3N4 anchored on exfoliated graphite for the degradation of sulfamethoxazole, a common antibiotic. This study underscores the potential of this compound derivatives in environmental remediation efforts, particularly in the photoelectrocatalytic degradation of pharmaceutical pollutants in water (P. Mafa, A. Kuvarega, B. Mamba, & B. Ntsendwana, 2019).

Safety and Hazards

Future Directions

properties

IUPAC Name |

cyanomethyl 3-sulfamoylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4S/c10-4-5-15-9(12)7-2-1-3-8(6-7)16(11,13)14/h1-3,6H,5H2,(H2,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFQLHADYYGGAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)OCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2526797.png)

![3-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B2526801.png)

![3-Chloro-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2526810.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]cyclobutane-carboxamide hydrochloride](/img/structure/B2526811.png)

![4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2526813.png)

![2-Oxa-5,9-diazaspiro[3.6]decan-8-one](/img/structure/B2526814.png)

![2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2526815.png)